![molecular formula C11H18N2O2 B2411460 N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide CAS No. 73983-59-2](/img/structure/B2411460.png)
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide
Overview
Description
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide is a compound with a complex structure that includes a dimethylamino group, a methylene group, and an oxocyclohexyl group
Preparation Methods
The synthesis of N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide can be achieved through several routes. One common method involves the reaction of dimethylformamide-dimethylacetal with a suitable cyclohexanone derivative . The reaction typically requires anhydrous conditions and a suitable solvent such as toluene or xylene. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.
Scientific Research Applications
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide involves its interaction with various molecular targets. The dimethylamino group provides pH responsiveness, allowing the compound to change its properties in different environments . This makes it useful in drug delivery systems where controlled release is essential. The compound can also form complexes with nucleic acids, facilitating their delivery into cells .
Comparison with Similar Compounds
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide can be compared with similar compounds such as:
N,N-dimethylaminoethyl methacrylate (DMAEMA): Both compounds have dimethylamino groups, but DMAEMA is more commonly used in polymer chemistry.
N,N-dimethyl enaminones: These compounds share the dimethylamino group and are used as building blocks for heterocyclic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various applications in chemistry, biology, and medicine.
Biological Activity
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their diverse biological activities. The chemical structure includes a dimethylamino group, which is often associated with enhanced bioactivity due to its ability to interact with various biological targets.
The compound is believed to exert its biological effects primarily through modulation of specific receptor pathways. Preliminary studies suggest that it may act on central nervous system receptors, influencing neurotransmitter release and uptake. Additionally, it has been noted for its potential inhibitory effects on certain kinases, which are critical in cellular signaling pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits notable activity against various cell lines. For instance, studies have shown:
- Cytotoxicity : The compound displayed cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Activity : It has shown moderate activity against gram-positive bacteria, suggesting possible applications in treating bacterial infections.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations greater than 10 µM, with apoptosis confirmed through flow cytometry analysis.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm, respectively, at a concentration of 25 µg/mL.
Data Tables
Biological Activity | Effect Observed | Concentration Tested |
---|---|---|
Cytotoxicity (Cancer Cell Lines) | Significant reduction in viability | >10 µM |
Antimicrobial (S. aureus) | Inhibition zone | 25 µg/mL |
Antimicrobial (E. coli) | Inhibition zone | 25 µg/mL |
Toxicity and Safety Profile
Toxicological assessments have indicated that while this compound exhibits promising biological activities, it also possesses hepatotoxic potential at high doses. Long-term studies are required to fully understand the safety profile and any potential side effects associated with its use.
Properties
IUPAC Name |
N-[(3E)-3-(dimethylaminomethylidene)-4-oxocyclohexyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h7,10H,4-6H2,1-3H3,(H,12,14)/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUUMJCCCQVFF-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(=O)C(=CN(C)C)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1CCC(=O)/C(=C/N(C)C)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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